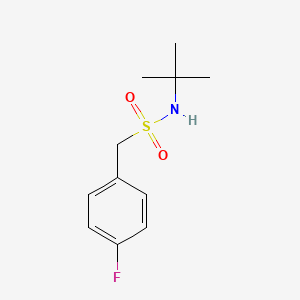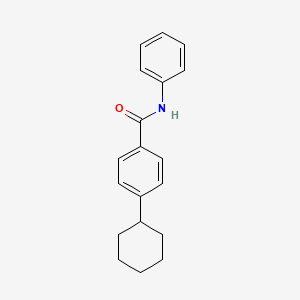![molecular formula C18H23NO3S B4876775 3-[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]propanoic acid](/img/structure/B4876775.png)
3-[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]propanoic acid, also known as BM 06 or BM 06s, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline derivatives and is known to possess anti-inflammatory, antioxidant, and neuroprotective properties.
Mechanism of Action
The exact mechanism of action of 3-[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]propanoic acid 06 is not fully understood. However, it is known to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by suppressing the activation of nuclear factor kappa B (NF-κB) signaling pathway. This compound 06 also inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a key mediator of inflammation. Furthermore, this compound 06 has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which helps in reducing oxidative stress.
Biochemical and Physiological Effects:
This compound 06 has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo. This compound 06 has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as SOD and catalase. Furthermore, this compound 06 has been shown to reduce the levels of inflammatory cells such as macrophages and neutrophils in various tissues.
Advantages and Limitations for Lab Experiments
3-[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]propanoic acid 06 has several advantages for lab experiments. It is a synthetic compound, which makes it easy to obtain in large quantities and purify. It has been extensively studied for its potential therapeutic applications, which makes it a potential candidate for drug development. However, this compound 06 also has some limitations for lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, this compound 06 may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 3-[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]propanoic acid 06. One direction is to study its effects on different types of cells and tissues to understand its potential therapeutic applications in various diseases. Another direction is to study its effects in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the development of this compound 06 analogs with improved pharmacological properties may lead to the development of more effective drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]propanoic acid 06 involves the reaction of 3-butyl-6-methoxy-2-methyl-4-quinoline thiol with 3-bromo propionic acid in the presence of a base. The reaction results in the formation of this compound 06s, which is then purified by recrystallization. The purity of this compound 06s is confirmed by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
3-[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]propanoic acid 06 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound 06 has also been shown to possess neuroprotective properties, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, this compound 06 has been shown to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as cancer and cardiovascular diseases.
Properties
IUPAC Name |
3-(3-butyl-6-methoxy-2-methylquinolin-4-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-5-6-14-12(2)19-16-8-7-13(22-3)11-15(16)18(14)23-10-9-17(20)21/h7-8,11H,4-6,9-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDHNUUAKBIXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C2C=CC(=CC2=C1SCCC(=O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-ethyl-5-methyl-2-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4876697.png)
![3-[3-(chloromethyl)-4-methoxyphenyl]-2-cyano-N-propylacrylamide](/img/structure/B4876706.png)
![2-{4-[(benzylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4876717.png)
![(4-chloro-2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4876721.png)

![3-{[(benzylthio)methyl]amino}-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4876724.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4876728.png)
![4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4876733.png)
![N-cyclopropyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4876736.png)
![ethyl 2-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4876753.png)

![2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4876778.png)
![1-[(4-methoxyphenoxy)acetyl]-2-methylindoline](/img/structure/B4876783.png)
![(3aR,7aS)-2-[1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4876784.png)
